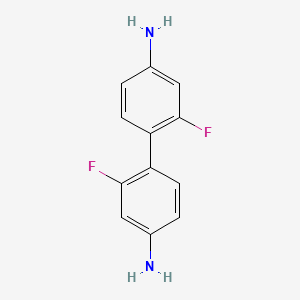

4,4'-Diamino-2,2'-difluorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2-fluorophenyl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJAPRRUOIMQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4,4'-Diamino-2,2'-difluorobiphenyl

Abstract

4,4'-Diamino-2,2'-difluorobiphenyl is a crucial monomer and building block in the development of high-performance polymers, such as polyimides and polyamides, as well as in the synthesis of novel pharmaceutical agents. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics. This technical guide provides an in-depth exploration of a robust and scalable synthetic pathway to this compound, focusing on the dinitration of 2,2'-difluorobiphenyl followed by catalytic reduction. Furthermore, this document details a comprehensive characterization workflow, employing a suite of modern analytical techniques—NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry—to verify the structure and purity of the final compound. This guide is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: Strategic Importance of Fluorinated Biphenyl Diamines

The biphenyl diamine scaffold is fundamental to the architecture of numerous advanced materials. The strategic placement of fluorine atoms, particularly ortho to the biphenyl linkage as in this compound, introduces significant conformational and electronic changes. The fluorine atoms' high electronegativity and steric influence force a torsional angle between the phenyl rings, disrupting coplanarity. This non-planar structure is highly desirable in polymer science as it can reduce intermolecular chain packing, leading to polymers with increased solubility, lower dielectric constants, and improved processability, all while maintaining high thermal stability.[1]

In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, making this diamine an attractive precursor for novel therapeutics.[2] The synthesis of this molecule, however, requires careful consideration of regioselectivity and functional group compatibility. While classical methods like the Ullmann condensation and modern cross-coupling reactions such as the Suzuki-Miyaura coupling are viable, a two-step approach starting from a commercially available precursor offers a reliable and scalable route.[3][4][5][6][7]

This guide focuses on the synthesis via dinitration of 2,2'-difluorobiphenyl and subsequent reduction, a pathway that is both efficient and high-yielding. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of this compound

The chosen synthetic strategy involves two key transformations: electrophilic aromatic substitution (nitration) to install nitro groups para to the existing fluorine atoms, followed by a reduction of the dinitro compound to the target diamine. This approach is predicated on the ortho, para-directing nature of the fluorine substituents.

Step 1: Dinitration of 2,2'-Difluorobiphenyl

Principle & Rationale: This step utilizes a classic nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The fluorine atoms on the biphenyl ring are moderately deactivating but are ortho, para-directing. Due to steric hindrance at the ortho positions (3,3'), the nitration occurs predominantly at the para positions (4,4'), leading to the desired 4,4'-dinitro intermediate. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,2'-difluorobiphenyl (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath. This mixture should be prepared fresh.

-

Addition: Slowly add the cold nitrating mixture to the stirred solution of 2,2'-difluorobiphenyl via the dropping funnel. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The solid precipitate, 4,4'-Dinitro-2,2'-difluorobiphenyl, will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a pale yellow solid.

Step 2: Reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl

Principle & Rationale: The reduction of aromatic nitro groups to amines is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid provide a robust and scalable option. The choice of method depends on available equipment and scale. Here, we describe the SnCl₂ method.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing the 4,4'-Dinitro-2,2'-difluorobiphenyl (1.0 eq) and ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~8-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (~9-10). Caution: This neutralization is highly exothermic.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Spectroscopic & Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm (aromatic protons), ~3.5-4.5 ppm (amine -NH₂ protons, broad singlet, D₂O exchangeable). The aromatic region will show complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Chemical Shift (δ) | ~110-150 ppm. Carbons bonded to fluorine will appear as doublets due to C-F coupling. Carbons ortho and meta to the amino group will show distinct shifts. |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The exact shift depends on the solvent and standard used.[8] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, two bands for primary amine), 3000-3100 (Aromatic C-H stretch), ~1600 (N-H bend), ~1500 (Aromatic C=C stretch), 1100-1300 (C-F stretch).[9][10] |

| Mass Spectrometry | m/z (EI+) | Molecular Ion [M]⁺ at m/z = 220.08. Fragmentation patterns corresponding to the loss of amino groups or fluorine may be observed.[11][12][13] |

| Melting Point | Temperature (°C) | Data not readily available in public databases, but a sharp melting point range is indicative of high purity.[14][15] |

| HPLC | Purity (%) | >98% (typical for a purified research-grade sample), with a single major peak under appropriate chromatographic conditions.[16][17] |

Detailed Protocol: Purity Assessment by HPLC

Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of the final compound.[16][17] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water (containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 20% MeCN to 80% MeCN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated acids and organic solvents in a well-ventilated fume hood. Aromatic amines are potentially toxic and should be handled with care.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for producing this compound, a monomer of significant industrial and academic interest. The two-step process of dinitration followed by reduction is robust and amenable to scaling. The comprehensive characterization workflow, integrating multiple spectroscopic and analytical techniques, provides a rigorous framework for validating the structural integrity and purity of the final compound. The principles and protocols outlined herein are designed to empower researchers to confidently synthesize and characterize this valuable fluorinated building block for application in next-generation materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biophysics.org [biophysics.org]

- 9. infrared ir spectroscopies: Topics by Science.gov [science.gov]

- 10. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 316-64-3 [chemicalbook.com]

- 12. This compound | 316-64-3 [sigmaaldrich.com]

- 13. This compound | 316-64-3 [chemicalbook.com]

- 14. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 15. echemi.com [echemi.com]

- 16. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of 4,4'-Diamino-2,2'-difluorobiphenyl

An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl for Advanced Research and Development

Section 1: Introduction and Strategic Overview

This compound (CAS No. 316-64-3), also known as 2,2'-difluorobenzidine, is a highly functionalized aromatic diamine. Its structure, featuring a biphenyl core with fluorine atoms ortho to the biphenyl linkage and primary amino groups in the para positions, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence molecular conformation, metabolic stability, and binding affinity, making this compound a valuable building block in drug design.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and applications of this compound. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and the rationale behind experimental design, ensuring a blend of technical accuracy and practical insight.

Section 2: Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in any research endeavor. While experimental data for this compound is not extensively reported in publicly accessible databases, we can compile its core identifiers and provide context by comparing it with structurally related analogs.[3][4]

| Property | Value | Source |

| CAS Number | 316-64-3 | [3][5][6] |

| Molecular Formula | C₁₂H₁₀F₂N₂ | [3][5] |

| Molecular Weight | 220.22 g/mol | [5][6] |

| IUPAC Name | 4'-amino-2,2'-difluoro[1,1'-biphenyl]-4-ylamine | [6] |

| Synonyms | 2,2'-difluorobenzidine | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | No data available. Analog 4,4'-difluorobiphenyl: 88-91°C.[7] Analog 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl: 182°C.[8] | [3] |

| Boiling Point | No data available. | [3] |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. | - |

| Calculated LogP | 3.95860 | [3] |

Expert Insight: The presence of two primary amine groups suggests the compound will exhibit basic properties and will be soluble in acidic aqueous solutions via protonation. The fluorine atoms increase lipophilicity. The melting point is expected to be significantly higher than that of non-aminated 4,4'-difluorobiphenyl due to hydrogen bonding capabilities afforded by the amine groups.

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound requires a strategic approach. While some databases suggest a synthetic route involving the benzidine rearrangement of 3,3'-difluorohydrazobenzene[3], authoritative studies on this specific reaction indicate that the acid-catalyzed rearrangement of 2,2'-difluorohydrazobenzene exclusively yields the 3,3'-difluorobenzidine isomer, not the desired 4,4'-diamino-2,2'-difluoro product.[9] This discrepancy highlights a critical challenge in sourcing this molecule.

Therefore, a more robust and theoretically sound synthetic pathway is proposed here, proceeding via the reduction of a dinitro intermediate. This method offers clear, high-yielding steps that are common in medicinal chemistry workflows.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl

-

Rationale: This step involves the electrophilic nitration of 3,3'-difluorobiphenyl. The fluorine atoms are ortho-, para-directing but deactivating. However, the para position is sterically accessible and electronically favored, leading to the desired 4,4'-dinitro product. A strong nitrating system like a mixture of nitric and sulfuric acid is required to overcome the deactivating effect of the fluorine atoms.[10]

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0°C in an ice bath, add 3,3'-difluorobiphenyl (1.92 g, 10 mmol).

-

Add a cooled mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (5 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

-

Purify the crude product by recrystallization from ethanol to yield 4,4'-Dinitro-2,2'-difluorobiphenyl.

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of the nitro groups to primary amines is a standard transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method (Bechamp reduction) for this conversion on aromatic systems. Alternatively, catalytic hydrogenation offers a cleaner workup.

-

Procedure (using SnCl₂):

-

Suspend the 4,4'-Dinitro-2,2'-difluorobiphenyl (2.82 g, 10 mmol) in ethanol (50 mL).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.5 g, 100 mmol) in concentrated hydrochloric acid (20 mL) portion-wise.

-

Heat the mixture to reflux for 3 hours. The yellow suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice.

-

Basify the solution by slowly adding 40% aqueous NaOH until the pH is >10. The tin salts will precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Section 4: Predicted Spectroscopic Profile

No publicly available experimental spectra for this compound were identified. The following profile is predicted based on the molecular structure and established spectroscopic principles for analogous compounds.[11][12][13]

-

¹H NMR: The spectrum is expected to be complex due to H-F coupling. The three aromatic protons on each ring will exhibit distinct signals.

-

H-3, H-3': A doublet with a small meta H-H coupling (~2-3 Hz) and a larger ortho H-F coupling (~8-10 Hz).

-

H-5, H-5': A doublet of doublets with ortho and meta H-H couplings.

-

H-6, H-6': A doublet of doublets with ortho H-H coupling and a meta H-F coupling.

-

-NH₂: A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will be characterized by large one-bond C-F couplings (¹JCF ≈ 240-250 Hz) and smaller multi-bond couplings.[14]

-

C-2, C-2': A doublet with a large ¹JCF coupling.

-

C-4, C-4': Carbon bearing the amino group, shifted upfield.

-

Other aromatic carbons will appear as complex multiplets due to two- and three-bond C-F couplings.

-

-

¹⁹F NMR: This is a key technique for fluorinated compounds.[15]

-

A single signal is expected for the two equivalent fluorine atoms.

-

The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm (relative to CFCl₃).[1]

-

The signal will be a multiplet due to coupling with the ortho and meta protons.

-

-

IR Spectroscopy:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-F stretching: A strong, sharp absorption band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.

-

N-H bending: A band around 1600-1630 cm⁻¹.

-

Section 5: Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its unique combination of reactive sites and structural motifs.

-

Reactivity: The primary amino groups are nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This allows for the straightforward incorporation of the difluorobiphenyl scaffold into larger molecules. The aromatic rings can participate in electrophilic aromatic substitution, although they are deactivated by the fluorine atoms.

-

Role as a Molecular Scaffold: The rigid, yet conformationally flexible, biphenyl core serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The ortho-fluorine atoms induce a significant dihedral angle between the two phenyl rings, which can be crucial for fitting into specific protein binding pockets and can prevent metabolic degradation at those positions.

Caption: Role of the scaffold in orienting pharmacophores in drug design.

A key application is in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, where this molecule serves as a central building block for constructing complex drug candidates. The fluorine substituents are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Section 6: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on standard practices for aromatic amines.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, aromatic amines as a class can be toxic and should be handled with care. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Section 7: References

-

Chemsrc. This compound | CAS#:316-64-3. Available at: --INVALID-LINK--

-

Parchem. 4,4''-Diamino-2,2''-Difluorobiphenyl. Available at: --INVALID-LINK--

-

AccuStandard. 4,4'-Difluorobiphenyl | CAS No. 398-23-2. Available at: --INVALID-LINK--

-

Seika Corporation. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl. Available at: --INVALID-LINK--

-

ChemicalBook. This compound | 316-64-3. Available at: --INVALID-LINK--

-

Thermo Fisher Scientific. 4,4'-Difluorobiphenyl, 99%. Available at: --INVALID-LINK--

-

PMC (NIH). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Available at: --INVALID-LINK--

-

Sigma-Aldrich. This compound | 316-64-3. Available at: --INVALID-LINK--

-

ResearchGate. Synthesis and properties of fluorinated tetraphenylbenzidine derivatives. Available at: --INVALID-LINK--

-

Journal of the Chemical Society B: Physical Organic. Mechanism of benzidine and semidine rearrangements. Part XIX. Kinetics and products of the acid conversion of 2,2′-difluorohydrazobenzene. Available at: --INVALID-LINK--

-

ChemicalBook. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR spectrum. Available at: --INVALID-LINK--

-

ChemicalBook. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum. Available at: --INVALID-LINK--

-

ECHEMI. This compound SDS, 316-64-3 Safety Data Sheets. Available at: --INVALID-LINK--

-

Chem-Impex. 4,4'-Difluorobiphenyl. Available at: --INVALID-LINK--

-

PubMed. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Available at: --INVALID-LINK--

-

Solubility of Things. 4,4'-Difluorobiphenyl. Available at: --INVALID-LINK--

-

CORE. A study of the benzidine rearrangements. Available at: --INVALID-LINK--

-

University of Ottawa. 19Flourine NMR. Available at: --INVALID-LINK--

-

Alfa Chemistry. 19F NMR Chemical Shift Table. Available at: --INVALID-LINK--

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: --INVALID-LINK--

-

ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available at: --INVALID-LINK--

-

PMC (NIH). Recent Advances on Fluorine Chemistry. Available at: --INVALID-LINK--

-

ScienceDirect. Fluorine NMR. Available at: --INVALID-LINK--

-

The Royal Society of Chemistry. Supporting information. Available at: --INVALID-LINK--

-

SpectraBase. 4,4'-DIAMINO-2,2'-DIMETHYLBIPHENYL - Optional[13C NMR] - Chemical Shifts. Available at: --INVALID-LINK--

-

Sigma-Aldrich. 4,4'-diamino[1,1'-biphenyl]-2,2'-disulfonic acid. Available at: --INVALID-LINK--

-

SpectraBase. 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Available at: --INVALID-LINK--

-

Sigma-Aldrich. 4,4 -Difluorobiphenyl 97. Available at: --INVALID-LINK--

-

Google Patents. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes. Available at: --INVALID-LINK--

-

PMC (NIH). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Available at: --INVALID-LINK--

-

Google Patents. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times. Available at: --INVALID-LINK--

-

PubMed. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Available at: --INVALID-LINK--

-

MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: --INVALID-LINK--

-

ResearchGate. Synthesis of 3,3′-Dichlorobenzidine. Available at: --INVALID-LINK--

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: --INVALID-LINK--

-

ChemicalBook. 2,5-Difluoronitrobenzene synthesis. Available at: --INVALID-LINK--

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 316-64-3 [chemicalbook.com]

- 6. This compound | 316-64-3 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | Seika Corporation [waseika.com]

- 9. Mechanism of benzidine and semidine rearrangements. Part XIX. Kinetics and products of the acid conversion of 2,2′-difluorohydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR [m.chemicalbook.com]

- 12. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to the Thermal Stability Analysis of 4,4'-Diamino-2,2'-difluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Diamino-2,2'-difluorobiphenyl, a crucial parameter for its application in the synthesis of high-performance polymers and in drug development. This document outlines the theoretical background, experimental methodologies, and data interpretation related to the thermal analysis of this fluorinated aromatic diamine. As a self-validating system, this guide explains the rationale behind experimental choices, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of Thermal Stability for this compound

This compound is a fluorinated aromatic diamine of significant interest in materials science and medicinal chemistry. Its rigid biphenyl backbone, coupled with the electron-withdrawing nature of the fluorine atoms and the reactive amino groups, makes it a valuable monomer for the synthesis of high-performance polyimides and other polymers.[1] These polymers are often sought after for applications requiring excellent thermal and oxidative stability, such as in the aerospace and electronics industries. In the pharmaceutical sector, the stability of active pharmaceutical ingredients (APIs) and their intermediates under various stress conditions, including temperature, is a critical quality attribute that must be thoroughly understood and controlled.

The thermal stability of this compound dictates its processing window during polymerization reactions and its storage requirements. Understanding its decomposition temperature and the nature of its degradation products is paramount for ensuring the safety and reliability of its applications. This guide will delve into the essential techniques for assessing thermal stability, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Principles of Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[2] For the analysis of this compound, TGA and DSC are the most pertinent methods.[3]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the decomposition temperature, moisture content, and the kinetics of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.

Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a robust and reproducible thermal stability profile of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the degradation profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. The choice of atmosphere is critical as it simulates different processing or environmental conditions.

-

Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to study the kinetics of decomposition.[5]

-

Temperature Range: Typically from ambient temperature to 800 °C to ensure complete decomposition is observed.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition step. The temperature of maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the expected melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Reheat at the same rate to observe the glass transition (if any) and melting of the recrystallized material.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.

Visualization of Experimental Workflow

Caption: Workflow for TGA and DSC analysis.

Expected Results and Interpretation

Table 1: Hypothetical Thermal Properties of this compound

| Parameter | Value | Technique | Atmosphere |

| Melting Point (Tm) | ~150 - 160 °C | DSC | Nitrogen |

| Enthalpy of Fusion (ΔHf) | ~25 - 35 J/g | DSC | Nitrogen |

| Onset Decomposition Temp (Tonset) | ~300 - 320 °C | TGA | Nitrogen |

| 5% Weight Loss Temp (Td5) | ~310 - 330 °C | TGA | Nitrogen |

| 10% Weight Loss Temp (Td10) | ~320 - 340 °C | TGA | Nitrogen |

| Temp of Max Decomposition (Tmax) | ~330 - 350 °C | TGA | Nitrogen |

| Onset Decomposition Temp (Tonset) | ~290 - 310 °C | TGA | Air |

| Char Yield at 800 °C | ~30 - 40% | TGA | Nitrogen |

Interpretation:

-

DSC Analysis: The sharp endothermic peak in the DSC thermogram would correspond to the melting of the crystalline solid. The melting point provides information about the purity of the sample.

-

TGA Analysis (Nitrogen): In an inert atmosphere, the TGA curve is expected to show a single-step decomposition process characteristic of the cleavage of the C-N and C-F bonds and the biphenyl linkage at elevated temperatures. The high char yield is indicative of the formation of a stable, cross-linked carbonaceous residue, a common feature for aromatic compounds.

-

TGA Analysis (Air): In an oxidative environment, the decomposition is expected to initiate at a slightly lower temperature compared to the inert atmosphere. The degradation process might be more complex, involving oxidation of the amino groups and the aromatic rings, leading to a lower char yield due to the complete combustion of the organic matter.

Potential Decomposition Mechanism

The thermal decomposition of fluorinated aromatic compounds can proceed through complex radical mechanisms. For this compound, the initial steps of thermal degradation in an inert atmosphere are likely to involve the homolytic cleavage of the C-N bonds, which are generally weaker than the C-F and C-C bonds of the aromatic rings.

Caption: Potential thermal decomposition pathway.

This initial cleavage would generate highly reactive amino and biphenyl radicals. These radicals can then undergo a series of secondary reactions, including hydrogen abstraction, further fragmentation of the biphenyl ring system, and polymerization or cross-linking reactions to form a thermally stable char. The presence of fluorine atoms can influence the degradation pathway, potentially leading to the formation of hydrogen fluoride (HF) as a volatile decomposition product.

Conclusion and Practical Implications

The thermal stability analysis of this compound is essential for its effective and safe utilization. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals to:

-

Establish Safe Processing Temperatures: The TGA data is critical for defining the upper-temperature limit for processing this monomer in polymerization reactions without inducing degradation.

-

Ensure Storage Stability: Understanding the thermal stability helps in defining appropriate storage conditions to prevent degradation over time.

-

Predict Polymer Properties: The thermal stability of the monomer can be correlated with the thermal performance of the resulting polymers.

-

Quality Control: TGA and DSC can be used as quality control tools to assess the purity and consistency of different batches of this compound.

By following the principles and protocols outlined in this technical guide, professionals in materials science and drug development can confidently assess the thermal stability of this compound, ensuring the quality, safety, and performance of their end products.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 4. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]

- 5. mdpi.com [mdpi.com]

4,4'-Diamino-2,2'-difluorobiphenyl CAS number 316-64-3 properties

An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl (CAS 316-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

This compound, also known as 2,2'-difluorobenzidine, is a fluorinated aromatic diamine that serves as a critical building block in advanced materials science. Its strategic importance lies in its role as a monomer for the synthesis of high-performance fluorinated polyimides. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl core imparts a unique combination of properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and high optical transparency to the resulting polymers.[1][2][3]

This guide provides a comprehensive technical overview of the properties, synthesis, and applications of this compound, with a focus on its utility for professionals in research and development. While publicly available data on this specific compound is limited, this document synthesizes known information and provides expert-driven protocols and characterization insights based on established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its behavior in chemical synthesis and the performance of materials derived from it.

Physicochemical Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature; the values below are compiled from chemical supplier databases and require experimental verification for critical applications.

| Property | Value | Source |

| CAS Number | 316-64-3 | [4] |

| Molecular Formula | C₁₂H₁₀F₂N₂ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Solid, powder | [5] |

| Melting Point | 115-116 °C | [6] |

| Boiling Point | 346.9 ± 37.0 °C (Predicted) | [6] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) | [7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region (approx. 6.5-7.5 ppm). Due to the molecule's symmetry, three distinct signals corresponding to the protons at the 3,3'-, 5,5'-, and 6,6'- positions would be anticipated. The signals will exhibit coupling to both adjacent protons and the fluorine atoms (³JHF and ⁴JHF), leading to complex splitting patterns (e.g., doublet of doublets or multiplets). The amino (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to symmetry. The carbons directly bonded to fluorine (C2, C2') will appear as doublets with a large ¹JCF coupling constant (typically >240 Hz). The carbons adjacent (C1, C1' and C3, C3') and meta (C4, C4' and C6, C6') to the fluorine atoms will also exhibit smaller C-F couplings.

-

¹⁹F NMR: The fluorine spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.[8]

-

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically a doublet around 3350-3450 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C-N stretching bands (around 1250-1350 cm⁻¹) and C-F stretching bands (around 1100-1250 cm⁻¹) are also expected. The N-H bending vibration should appear near 1600 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 220. Subsequent fragmentation may involve the loss of amino groups and fluorine atoms.

Synthesis Protocol: A Proposed Workflow

A detailed, validated synthesis protocol for this compound is not prominently published. However, a reliable synthetic route can be constructed based on well-established organometallic and reduction reactions. The most logical approach involves a two-step process starting from a commercially available precursor.

References

- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 316-64-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of C12H10F2N2: A Technical Guide to Synthesis and Properties for Drug Discovery

Introduction: The molecular formula C12H10F2N2 represents a fascinating and diverse landscape of isomeric structures that have garnered significant interest within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into aromatic nitrogen-containing scaffolds can profoundly influence a molecule's physicochemical and biological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of three distinct and medicinally relevant isomers of C12H10F2N2: a difluorinated bipyridine, a difluorinated biphenyl diamine, and a difluorinated azobenzene. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount for the rational design of novel therapeutics and advanced materials. The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity, making these scaffolds highly valuable in modern drug discovery.[1][2]

Isomer I: 4,4'-Difluoro-2,2'-bipyridine

The 4,4'-difluoro-2,2'-bipyridine scaffold is a cornerstone in coordination chemistry and has seen expanding applications in medicinal chemistry. The pyridine rings serve as key structural motifs in numerous pharmaceuticals, and their fluorination can significantly alter their therapeutic properties.[3]

Synthesis of 4,4'-Difluoro-2,2'-bipyridine

The synthesis of symmetrical bipyridines is often achieved through transition-metal-catalyzed homocoupling reactions, with the Ullmann coupling being a classic and effective method.[4][5] This reaction typically involves the copper-mediated coupling of aryl halides.

Experimental Protocol: Ullmann Coupling for 4,4'-Difluoro-2,2'-bipyridine Synthesis

Objective: To synthesize 4,4'-difluoro-2,2'-bipyridine from a suitable 2-halo-4-fluoropyridine precursor.

Materials:

-

2-bromo-4-fluoropyridine

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Diatomaceous earth

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

-

Activation of Copper Powder: In a flame-dried Schlenk flask under an inert atmosphere, copper powder is activated by stirring with iodine in toluene, followed by washing with acetone and drying under vacuum.

-

Reaction Setup: To the activated copper powder in the Schlenk flask, add anhydrous DMF.

-

Addition of Precursor: 2-bromo-4-fluoropyridine is added to the stirred suspension of copper in DMF.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 150-160 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the copper residues. The filter cake is washed with additional DMF.

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the DMF. The resulting crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4,4'-difluoro-2,2'-bipyridine as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and the organocopper intermediates.

-

Anhydrous Solvents: Anhydrous solvents are necessary to avoid quenching of the reactive organometallic species.

-

High Temperature: The Ullmann coupling often requires high temperatures to overcome the activation energy for the carbon-carbon bond formation.

-

Activated Copper: Activation of the copper powder increases its surface area and reactivity, leading to higher yields.

Caption: Synthetic workflow for 4,4'-difluoro-2,2'-bipyridine.

Physicochemical Properties of 4,4'-Difluoro-2,2'-bipyridine

| Property | Value | Reference |

| Molecular Formula | C10H6F2N2 | [6] |

| Molecular Weight | 192.16 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 135-138 °C | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | |

| 1H NMR (CDCl3) | δ 8.55 (d, 2H), 8.25 (d, 2H), 7.15 (dd, 2H) | [7] |

| 19F NMR (CDCl3) | δ -108.5 (s) |

Applications in Drug Development

The 4,4'-difluoro-2,2'-bipyridine scaffold is a valuable building block in the design of novel therapeutic agents. The fluorine atoms can enhance the metabolic stability of the molecule by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogens, influencing the molecule's interaction with biological targets. This scaffold has been explored in the development of:

-

Anticancer Agents: As ligands for metal-based anticancer complexes, where the electronic properties of the bipyridine can tune the reactivity and selectivity of the metal center.

-

Antiviral Compounds: As a core structure in molecules designed to inhibit viral replication.

-

Neurological Drugs: The ability of fluorine to improve blood-brain barrier penetration makes this scaffold attractive for central nervous system targets.

Isomer II: 4,4'-Diamino-3,3'-difluorobiphenyl

4,4'-Diamino-3,3'-difluorobiphenyl is a C12H10F2N2 isomer that serves as a crucial monomer in the synthesis of high-performance polymers and as a versatile intermediate in medicinal chemistry. The biphenyl core provides rigidity, while the amino groups offer sites for further functionalization.

Synthesis of 4,4'-Diamino-3,3'-difluorobiphenyl

The synthesis of 4,4'-diamino-3,3'-difluorobiphenyl typically involves a multi-step process, starting with the coupling of a suitable aniline derivative to form the dinitro-biphenyl intermediate, followed by the reduction of the nitro groups to amines.

Experimental Protocol: Synthesis of 4,4'-Diamino-3,3'-difluorobiphenyl

Step 1: Synthesis of 3,3'-Difluoro-4,4'-dinitrobiphenyl

Objective: To synthesize the dinitro precursor via an Ullmann-type coupling reaction.

Materials:

-

2-Fluoro-4-nitroaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-fluoro-4-nitroaniline, CuI, and K2CO3 in anhydrous DMSO.

-

Reaction Conditions: The reaction mixture is heated to 130-140 °C and stirred for 24-48 hours. Reaction progress is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield 3,3'-difluoro-4,4'-dinitrobiphenyl.

Step 2: Reduction to 4,4'-Diamino-3,3'-difluorobiphenyl

Objective: To reduce the dinitro compound to the corresponding diamine.

Materials:

-

3,3'-Difluoro-4,4'-dinitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3'-difluoro-4,4'-dinitrobiphenyl in ethanol.

-

Addition of Reducing Agent: Add a solution of SnCl2·2H2O in concentrated HCl dropwise to the stirred solution of the dinitro compound at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully neutralized with a cold aqueous NaOH solution until a basic pH is reached, leading to the precipitation of tin salts.

-

Extraction and Purification: The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to give 4,4'-diamino-3,3'-difluorobiphenyl.

Caption: Synthetic pathway for 4,4'-diamino-3,3'-difluorobiphenyl.

Physicochemical Properties of 4,4'-Diamino-3,3'-difluorobiphenyl

| Property | Value | Reference |

| Molecular Formula | C12H10F2N2 | [8] |

| Molecular Weight | 220.22 g/mol | [8] |

| Appearance | Light brown to tan powder | |

| Melting Point | 168-172 °C | |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols. | |

| 1H NMR (DMSO-d6) | δ 7.21 (m, 2H), 6.95 (m, 4H), 5.15 (s, 4H, -NH2) | |

| 13C NMR (DMSO-d6) | δ 151.0 (d, J=235 Hz), 138.0, 125.5, 118.0, 115.5 (d, J=18 Hz) | [9] |

Applications in Drug Development

The 4,4'-diamino-3,3'-difluorobiphenyl scaffold is a valuable precursor for the synthesis of various biologically active molecules and polymers for biomedical applications.

-

Polymer-Based Drug Delivery: This diamine can be used to synthesize polyimides and other polymers that can be formulated into nanoparticles or hydrogels for controlled drug release. The fluorine atoms can enhance the thermal and chemical stability of these polymers.[10][11]

-

Scaffold for Bioactive Molecules: The amino groups can be readily functionalized to introduce pharmacophores, leading to the development of novel small-molecule drugs with potential applications in oncology and infectious diseases. The rigidity of the biphenyl core can be advantageous for specific receptor binding.

Isomer III: 4,4'-Difluoroazobenzene

4,4'-Difluoroazobenzene is a photoswitchable molecule that can undergo reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This property makes it a highly attractive component for the development of photopharmacology and targeted drug delivery systems.

Synthesis of 4,4'-Difluoroazobenzene

The most common method for synthesizing symmetrical azobenzenes is the azo coupling reaction, which involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. In the case of 4,4'-difluoroazobenzene, 4-fluoroaniline serves as both the diazo and the coupling component.

Experimental Protocol: Azo Coupling for 4,4'-Difluoroazobenzene Synthesis

Objective: To synthesize 4,4'-difluoroazobenzene from 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization:

-

In a beaker, dissolve 4-fluoroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.

-

-

Azo Coupling:

-

In a separate beaker, prepare a solution of 4-fluoroaniline in an aqueous NaOH solution and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold 4-fluoroaniline solution with vigorous stirring. A colored precipitate of 4,4'-difluoroazobenzene will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 4,4'-difluoroazobenzene.

-

Caption: Synthesis of 4,4'-difluoroazobenzene via azo coupling.

Physicochemical and Photophysical Properties of 4,4'-Difluoroazobenzene

| Property | Value | Reference |

| Molecular Formula | C12H8F2N2 | |

| Molecular Weight | 218.20 g/mol | |

| Appearance | Orange to red crystalline solid | |

| Melting Point | 101-103 °C | |

| Solubility | Soluble in common organic solvents (e.g., hexane, toluene, dichloromethane); insoluble in water. | |

| UV-Vis (trans) | λmax ≈ 320 nm (π-π), ≈ 440 nm (n-π) | [12] |

| UV-Vis (cis) | λmax ≈ 360 nm (n-π*) | [12] |

| Isomerization | trans to cis with UV light (~365 nm), cis to trans with visible light (~450 nm) or thermally. | [12] |

Applications in Drug Development

The ability of 4,4'-difluoroazobenzene to act as a molecular photoswitch is being harnessed for innovative therapeutic strategies.

-

Photodynamic Therapy (PDT): Azobenzene derivatives can be incorporated into photosensitizers. Upon light activation, they can generate reactive oxygen species (ROS) to kill cancer cells. The fluorination can enhance the photophysical properties and stability of these photosensitizers.

-

Targeted Drug Delivery: Azobenzene moieties can be integrated into drug delivery systems, such as polymers or nanoparticles. The photoisomerization can trigger the release of a drug at a specific site in the body when exposed to light, offering spatiotemporal control over drug delivery and reducing off-target effects.[13][14] For instance, a drug can be tethered to a nanocarrier via an azobenzene linker. Upon irradiation, the conformational change of the azobenzene can cleave the linker or open the carrier, releasing the therapeutic agent.

Conclusion

The isomeric landscape of C12H10F2N2 offers a rich diversity of chemical structures with significant potential in drug discovery and development. The three representative isomers discussed herein—4,4'-difluoro-2,2'-bipyridine, 4,4'-diamino-3,3'-difluorobiphenyl, and 4,4'-difluoroazobenzene—each possess unique synthetic routes, physicochemical properties, and applications. The strategic incorporation of fluorine atoms imparts desirable characteristics that can be exploited to design more effective and targeted therapeutics. A thorough understanding of the synthesis and properties of these and other related isomers is crucial for the continued advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. 4,4'-Difluoro-2,2'-bipyridine | C10H6F2N2 | CID 55265366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. kinampark.com [kinampark.com]

- 14. Red-Shifting Azobenzene Photoswitches for in Vivo Use - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Biphenyl Diamines: A Journey from Chemical Curiosities to High-Performance Materials and Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of fluorinated biphenyl diamines. We will explore the foundational principles of organofluorine chemistry that enabled their synthesis, trace the evolution of synthetic methodologies, and examine the profound impact of fluorination on the physicochemical properties that make these compounds indispensable in modern materials science and medicinal chemistry.

The Genesis: Why Fluorinate Biphenyl Diamines?

The story of fluorinated biphenyl diamines begins at the intersection of two fields: the robust structural integrity of the biphenyl diamine backbone and the transformative properties of fluorine. Biphenyl diamines are well-established monomers for high-performance polymers like polyimides, prized for their thermal stability and mechanical strength. However, their rigid, planar structures often lead to poor solubility, making them difficult to process.

The introduction of fluorine, the most electronegative element, into this scaffold is a strategic design choice that imparts a unique and highly desirable set of properties. The strong carbon-fluorine (C-F) bond and the bulkiness of fluorine atoms or trifluoromethyl (-CF₃) groups disrupt polymer chain packing, which can significantly enhance solubility without compromising thermal stability.

Key Advantages of Fluorination:

-

Enhanced Solubility: Bulky fluorine-containing groups disrupt intermolecular forces, making polymers more soluble in common organic solvents.

-

Improved Thermal and Chemical Stability: The C-F bond is the strongest single bond in organic chemistry, contributing to exceptional stability.

-

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, a critical property for microelectronics.

-

Increased Lipophilicity & Metabolic Stability: In medicinal chemistry, fluorine can block metabolic pathways and enhance membrane permeability, improving a drug's pharmacokinetic profile.

-

Optical Transparency: Fluorination can reduce intermolecular charge-transfer interactions, leading to less colored and more transparent polymer films.

Historical Milestones: Paving the Way for Fluorinated Aromatics

The synthesis of fluorinated biphenyl diamines was not a singular event but rather the culmination of decades of foundational work in organofluorine chemistry.

-

1886: Isolation of Elemental Fluorine: Henri Moissan's successful isolation of highly reactive elemental fluorine was the dawn of a new era, though direct fluorination of organic compounds proved to be dangerously explosive and difficult to control.

-

1927: The Schiemann Reaction: The discovery by Balz and Schiemann provided the first practical and widely used method for introducing a fluorine atom into an aromatic ring. This reaction involves the thermal decomposition of a diazonium fluoroborate salt.

-

1936: Nucleophilic Halogen Exchange: Gottlieb reported the nucleophilic substitution of chlorine with fluorine using potassium fluoride (KF), another cornerstone reaction for synthesizing fluoroaromatics.

-

World War II: The Manhattan Project created an urgent need for materials resistant to highly corrosive fluorine and uranium hexafluoride. This spurred significant investment and development in fluoropolymer chemistry.

-

Post-War Expansion: Following the war, the unique properties of fluorinated compounds began to be systematically explored, leading to applications in materials and medicine. A 1947 patent application for trifluoromethyl-substituted biphenyls highlighted their potential as stable dielectric and lubricating materials, foreshadowing their future importance.

The Evolution of Synthetic Strategies

The development of efficient and versatile synthetic routes has been critical to the widespread adoption of fluorinated biphenyl diamines. Early methods were often limited in scope and required harsh conditions. The advent of modern cross-coupling catalysis revolutionized their synthesis.

Below is a generalized workflow illustrating the primary synthetic pathways.

Caption: Generalized synthetic workflow for fluorinated biphenyl diamines.

Experimental Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for constructing the biphenyl core. It offers high yields and excellent functional group tolerance.

Objective: To synthesize 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl, a common monomer for high-performance polyimides.

Step 1: Suzuki-Miyaura Coupling of 1-bromo-2-nitro-3-(trifluoromethyl)benzene.

-

To a degassed solution of 1-bromo-2-nitro-3-(trifluoromethyl)benzene (2 equivalents) and a corresponding diboronic acid or

Theoretical and computational studies of 4,4'-Diamino-2,2'-difluorobiphenyl

An In-Depth Technical Guide to the Theoretical and Computational Investigations of 4,4'-Diamino-2,2'-difluorobiphenyl

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Fluorinated Biphenyl Building Block

In the landscape of materials science and medicinal chemistry, the strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide delves into the theoretical and computational characterization of this compound, a molecule of significant interest. The presence of amino and fluoro groups on the biphenyl scaffold imparts a unique combination of properties, making it a valuable precursor for high-performance polymers and pharmacologically active compounds.[1] This document provides a comprehensive overview of the computational methodologies employed to elucidate the structural, electronic, and spectroscopic features of this molecule, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Rationale for Computational Scrutiny

Experimental characterization through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides foundational data on molecular structure.[2][3] However, a deeper understanding of the interplay between structure and function necessitates a computational approach. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens to probe aspects that are often challenging to resolve experimentally.[3][4] These methods allow for the precise determination of ground-state geometries, vibrational modes, and electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).[3] For a molecule like this compound, computational analysis is crucial for predicting its reactivity, stability, and potential interactions in larger molecular systems.

The Significance of Fluorine and Amine Functionalization

The biphenyl core provides a rigid and aromatic backbone. The strategic placement of substituents dictates the molecule's overall characteristics:

-

Amino Groups (-NH₂): These electron-donating groups are key to the molecule's utility as a monomer in polymerization reactions, particularly for forming polyimides and other high-performance materials. They also serve as hydrogen bond donors, influencing intermolecular interactions.

-

Fluorine Atoms (-F): The high electronegativity of fluorine significantly impacts the electronic distribution within the molecule. This can enhance thermal and chemical stability, modify dielectric properties, and influence metabolic stability in pharmaceutical applications.[2][5] The carbon-fluorine bond is exceptionally strong, contributing to the overall robustness of materials derived from this monomer.[5]

Part 2: Methodological Framework for Theoretical Investigations

A robust computational protocol is paramount for obtaining reliable theoretical data. The workflow outlined below represents a standard and effective approach for the study of aromatic organic molecules.

Computational Workflow

References

Methodological & Application

Application Note: Synthesis and Characterization of High-Performance Polyimides Using 4,4'-Diamino-2,2'-difluorobiphenyl

Abstract

This guide provides a detailed protocol for the synthesis of high-performance fluorinated polyimides using 4,4'-Diamino-2,2'-difluorobiphenyl (DFFB). The strategic placement of fluorine atoms at the 2,2'-positions of the biphenyl ring imparts unique and highly desirable properties to the resulting polymers, including enhanced solubility, reduced dielectric constant, and high optical transparency, while maintaining excellent thermal stability.[1] This document outlines the scientific rationale for using DFFB, provides step-by-step protocols for polymerization and imidization, and discusses the characterization and properties of the final polyimide films. The methodologies are designed to be robust and reproducible, offering researchers a solid foundation for developing advanced materials for applications in microelectronics, aerospace, and flexible displays.

The Scientific Rationale: Why Use a 2,2'-Difluorinated Diamine?

The incorporation of fluorine into polyimide backbones is a well-established strategy for tuning material properties.[2][3] The use of this compound (DFFB) is particularly advantageous due to the specific location of the fluorine atoms ortho to the biphenyl linkage.

Causality Behind Enhanced Properties:

-

Improved Solubility and Processability: The ortho-fluorine atoms create a "kinked" or non-coplanar structure in the biphenyl unit. This steric hindrance disrupts the dense chain packing and weakens the intermolecular charge-transfer complexes (CTCs) that are characteristic of aromatic polyimides.[1][4] Reduced CTC formation leads to significantly improved solubility in common organic solvents (e.g., NMP, DMAc, THF), facilitating easier processing and film casting.[5]

-

Low Dielectric Constant: The high electronegativity of fluorine atoms reduces the overall molecular polarizability.[6][7] Furthermore, the disrupted chain packing increases the free volume within the polymer matrix. This combination of low polarizability and increased free volume effectively lowers the dielectric constant (Dk) of the material, a critical requirement for high-frequency microelectronic applications.[6][8]

-

High Optical Transparency: The aforementioned disruption of CTCs is a primary reason for the enhanced optical properties of DFFB-based polyimides. CTCs are responsible for the characteristic yellow-to-brown color of traditional polyimides. By weakening these interactions, the resulting polymers are often colorless or very pale, with high transparency in the visible spectrum and a lower UV cutoff wavelength.[1][9]

-

Excellent Thermal Stability: Despite the disruption of intermolecular forces, the inherent rigidity of the biphenyl structure and the high bond dissociation energy of the C-F bond (~485 kJ/mol) ensure that the resulting polyimides retain exceptional thermal stability.[6] These polymers typically exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (T5%), making them suitable for high-temperature applications.[6]

Synthesis Protocol: A Validated Two-Step Method

The most common and reliable method for synthesizing high molecular weight polyimides from DFFB is a two-step polycondensation reaction.[2][4][10] This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor at low temperatures, followed by conversion to the final polyimide via cyclodehydration (imidization).

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound (DFFB) | >99% | Major suppliers | Must be dried under vacuum before use to remove moisture. |

| Aromatic Dianhydride (e.g., PMDA, 6FDA) | >99% | Major suppliers | Must be purified by sublimation and dried under vacuum. |

| N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) | Anhydrous | Major suppliers | Use a freshly opened bottle or dry over molecular sieves. |

| Acetic Anhydride | Reagent | Major suppliers | For chemical imidization. |

| Pyridine or Triethylamine (TEA) | Reagent | Major suppliers | Catalyst for chemical imidization. |

| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |

Step 1: Poly(amic acid) (PAA) Synthesis

This protocol describes the synthesis of a PAA solution using DFFB and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as a representative dianhydride.

Experimental Rationale: The reaction is performed at low temperature (0-5°C) to prevent premature imidization and control the exothermic reaction. An inert atmosphere is crucial to prevent oxidation and reactions with atmospheric moisture, which can terminate the polymer chains. The slow, portion-wise addition of the solid dianhydride to the dissolved diamine maintains stoichiometric balance locally and prevents gelation, ensuring the formation of a high molecular weight polymer.

Detailed Protocol:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a drying tube.

-

Diamine Dissolution: Place the flask in an ice-water bath. Charge the flask with this compound (e.g., 1.041 g, 5 mmol) and anhydrous NMP (e.g., 18 mL) to achieve a final solids concentration of ~20 wt%. Stir under a gentle flow of inert gas until the diamine is fully dissolved.

-

Dianhydride Addition: Slowly add an equimolar amount of 6FDA (e.g., 2.221 g, 5 mmol) to the stirred diamine solution in small portions over 1 hour.

-

Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature. The solution viscosity will increase significantly. Continue stirring for 24 hours under an inert atmosphere to ensure complete polymerization.[4]

-

Storage: The resulting viscous PAA solution can be stored in a refrigerator at 4°C for several weeks before proceeding to the imidization step.

Step 2: Imidization (Conversion to Polyimide)

The PAA precursor can be converted into the final polyimide film through either thermal or chemical imidization. The choice of method impacts the final properties of the film.[11]

Rationale: Thermal imidization is a straightforward method where the PAA film is heated in a stepwise manner.[5][12] This gradual heating allows for the controlled removal of the solvent and the water byproduct from the cyclization reaction, minimizing stress in the final film. The final high-temperature cure ensures the maximum degree of imidization.[12]

Detailed Protocol:

-

Casting: Pour the PAA solution onto a clean, level glass substrate. Cast a film of uniform thickness using a doctor blade.

-

Solvent Removal: Place the cast film in a vacuum oven or a level forced-air oven. Heat at 80-100°C for 2-4 hours to slowly remove the bulk of the NMP solvent.[4]

-

Curing: Transfer the film (still on the glass plate) to a high-temperature oven with an inert atmosphere. Cure using a staged heating program:

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300-350°C for 1 hour[4]

-

-

Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Rationale: Chemical imidization is performed at lower temperatures using a dehydrating agent (acetic anhydride) and a catalyst (pyridine or TEA).[5][8] This method can lead to a higher degree of imidization and can sometimes result in polymers with better mechanical properties and solubility, as it avoids the high-temperature processing that can cause some cross-linking or degradation.[11]

Detailed Protocol:

-

Reagent Addition: Cool the PAA solution from Step 1 in an ice bath. To the stirred solution, add a mixture of acetic anhydride (e.g., 2 equivalents per amic acid unit) and pyridine (e.g., 1 equivalent per amic acid unit).

-

Imidization: Allow the mixture to stir at room temperature for 12-24 hours.

-

Precipitation: Pour the resulting polyimide solution into a large excess of a non-solvent like methanol or ethanol with vigorous stirring.

-

Purification: Collect the precipitated fibrous or powdered polyimide by filtration. Wash thoroughly with methanol and then water to remove residual solvent and imidization agents.

-

Drying: Dry the purified polyimide in a vacuum oven at 150-200°C for 24 hours. The resulting powder can be redissolved in a suitable solvent (e.g., NMP, chloroform) and cast into a film.

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for creating DFFB-based polyimides.

Caption: Workflow for the two-step synthesis of polyimides from DFFB.

Properties of DFFB-Based Polyimides

Polyimides synthesized from this compound exhibit a superior combination of properties compared to their non-fluorinated analogs. The table below summarizes typical property values for a polyimide derived from DFFB and 6FDA.

| Property | Typical Value | Significance & Rationale |